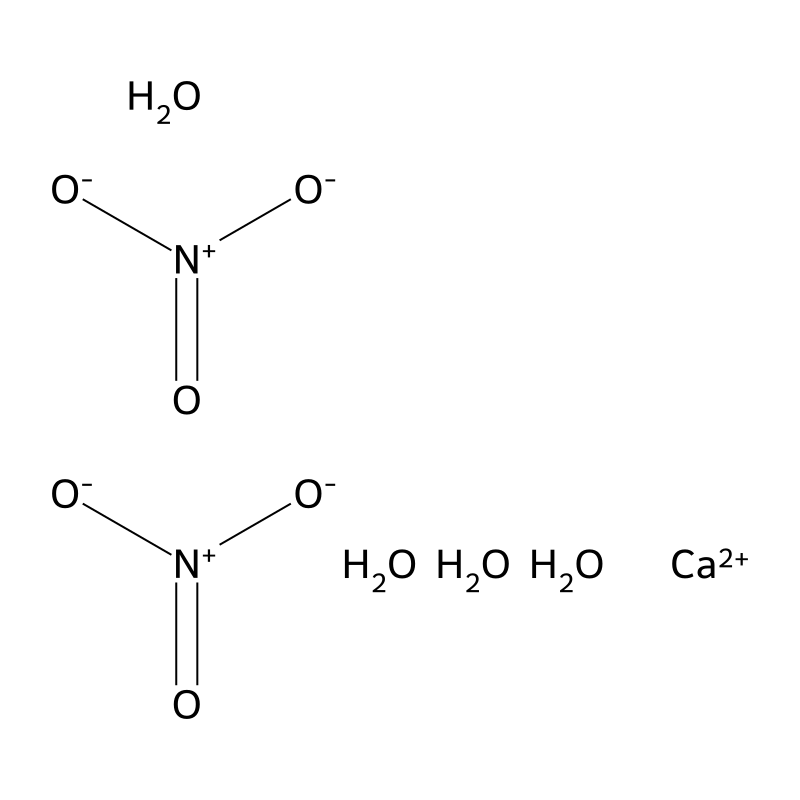Calcium nitrate tetrahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Plant and Cell Biology Research:
Nutrient Source
Calcium nitrate tetrahydrate serves as a source of both calcium (Ca) and nitrogen (N) for plant and cell cultures. These elements are essential for various cellular processes, including cell wall synthesis, protein synthesis, and enzyme function. Source: MP Biomedicals, "Calcium Nitrate, Tetrahydrate":
Signaling Molecule
Studies suggest that calcium nitrate may act as a signaling molecule in plants, influencing various physiological responses such as stomatal closure and gene expression. Source: National Institutes of Health, "Calcium nitrate induces rapid stomatal closure in plants": )
Environmental Science Research:
- Microbial Control: Research has explored the potential of calcium nitrate tetrahydrate to control the growth of sulfate-reducing bacteria in wastewater environments. These bacteria can generate harmful sulfide gas. Source: MP Biomedicals, "Calcium Nitrate, Tetrahydrate":
Material Science Research:
- Precursor for Materials Synthesis: Calcium nitrate tetrahydrate can be used as a precursor for the synthesis of various materials, including high-purity metal oxides and ceramics. It provides a source of both calcium and nitrate ions, which can participate in various chemical reactions during material formation. Source: American Elements, "Calcium Nitrate Tetrahydrate":
Calcium nitrate tetrahydrate is an inorganic compound with the chemical formula . It is a colorless, crystalline solid that is highly soluble in water, and it is commonly referred to as Norwegian saltpeter or Norgessalpeter. This compound is a hydrated form of calcium nitrate, which can also exist in an anhydrous state. Calcium nitrate tetrahydrate forms when calcium nitrate absorbs moisture from the atmosphere, making it a significant compound in agricultural and industrial applications due to its nutrient content and physical properties .
- Toxicity: Harmful if swallowed (classified as GHS category 4). Can cause irritation to the eyes, skin, and respiratory system.
- Flammability: Not flammable.
- Reactivity: Can react with strong acids or reducing agents.
- Safe Handling: Wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection when handling this compound.
- Dissolution: When dissolved in water, it dissociates into calcium ions and nitrate ions:
- Reactions with Phosphates: It reacts with sodium phosphate to produce calcium phosphate and sodium nitrate:
- Double Displacement Reactions: It can undergo double displacement reactions with various salts, such as sodium carbonate or sodium chloride, yielding different products like calcium carbonate or calcium chloride .
Calcium nitrate tetrahydrate exhibits biological activity primarily through its role as a nutrient source in agriculture. It provides essential calcium and nitrogen to plants, promoting growth and enhancing soil fertility. The compound's solubility allows for easy absorption by plant roots. Additionally, studies have indicated that calcium ions play a crucial role in cellular processes, including cell signaling and structural integrity in plants .
Calcium nitrate tetrahydrate can be synthesized through several methods:
- Neutralization of Calcium Carbonate: Reacting calcium carbonate with nitric acid produces calcium nitrate:
- Ammonium Nitrate Reaction: Mixing ammonium nitrate with calcium hydroxide leads to the formation of calcium nitrate:
- Birkeland-Eyde Process: Historically significant for large-scale production, this method involves the reaction of nitrogen and oxygen at high temperatures to produce nitric acid, which is then neutralized with lime .
Calcium nitrate tetrahydrate has several important applications:
- Fertilizers: It is widely used as a nitrogen fertilizer in agriculture due to its high solubility and nutrient content.
- Concrete Admixtures: The compound accelerates the setting time of concrete and enhances its durability.
- Cold Packs: Its endothermic dissolution property makes it suitable for use in cold packs for therapeutic applications.
- Latex Coagulation: It serves as a coagulant in latex production processes .
Research has shown that calcium nitrate tetrahydrate can interact with various compounds, influencing its effectiveness as a fertilizer and its behavior in different chemical processes. For instance, studies indicate that the presence of other nutrients can affect the uptake of calcium and nitrogen by plants. Additionally, interactions with soil components can impact nutrient availability and mobility .
Calcium nitrate tetrahydrate shares similarities with other inorganic nitrates but has unique properties that distinguish it:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Calcium Ammonium Nitrate Decahydrate | Contains ammonium ions; used as a fertilizer | |
| Calcium Potassium Nitrate Decahydrate | Provides both potassium and calcium; enhances plant growth | |
| Magnesium Nitrate Hexahydrate | Contains magnesium; important for chlorophyll production | |
| Strontium Nitrate | Used in pyrotechnics; does not contain water of hydration |
Calcium nitrate tetrahydrate is particularly unique due to its dual role as both a source of calcium and nitrogen, making it highly effective for agricultural applications where both nutrients are required simultaneously .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 278 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 277 of 278 companies with hazard statement code(s):;
H272 (68.23%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (34.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (34.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H371 (48.74%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (48.74%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Oxidizer;Corrosive;Irritant;Health Hazard








